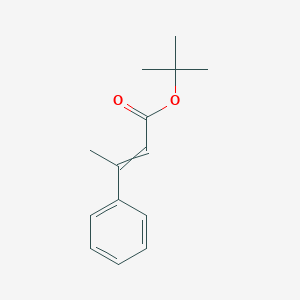

tert-Butyl 3-phenylbut-2-enoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-phenylbut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-11(12-8-6-5-7-9-12)10-13(15)16-14(2,3)4/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFXVAMMAMBFTTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC(C)(C)C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00824586 | |

| Record name | tert-Butyl 3-phenylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00824586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75814-56-1 | |

| Record name | tert-Butyl 3-phenylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00824586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl 3 Phenylbut 2 Enoate and Its Structural Analogues

Conventional Synthetic Pathways

Conventional methods for synthesizing tert-butyl 3-phenylbut-2-enoate and its analogues primarily rely on well-established olefination and condensation reactions. These techniques are valued for their reliability and the ready availability of starting materials.

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for the formation of carbon-carbon double bonds and are widely used to synthesize α,β-unsaturated esters. nih.govnih.gov

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide, known as a Wittig reagent. wikipedia.org For the synthesis of α,β-unsaturated esters, a stabilized ylide is typically employed, which generally leads to the formation of the (E)-alkene with high selectivity. wikipedia.org The reaction can be performed in various solvents, and notably, water has been shown to be an effective medium, often leading to accelerated reaction rates and high yields. acs.org One-pot procedures starting from alcohols and phosphonium (B103445) salts have also been developed, offering a more streamlined and environmentally friendly approach by integrating oxidation, deprotonation, and olefination into a single process. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction utilizes a phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than the corresponding phosphonium ylide. wikipedia.org This reaction almost exclusively produces the (E)-isomer of the α,β-unsaturated ester. wikipedia.orgorganic-chemistry.org A key advantage of the HWE reaction is the facile removal of the dialkylphosphate byproduct by aqueous extraction. wikipedia.org Various reaction conditions have been explored, employing different bases and solvents to optimize yields and stereoselectivity. beilstein-journals.org The HWE reaction is a key step in the synthesis of various complex molecules and natural products. nih.govbeilstein-journals.org

| Olefination Method | Key Reagents | Typical Stereoselectivity | Advantages |

| Wittig Reaction | Aldehyde/Ketone, Phosphorus Ylide | (E)-selective with stabilized ylides wikipedia.org | Broad substrate scope, can be performed in aqueous media. acs.org |

| Horner-Wadsworth-Emmons Reaction | Aldehyde/Ketone, Phosphonate Carbanion | Predominantly (E)-alkene wikipedia.org | Easy removal of byproduct, high (E)-selectivity. wikipedia.org |

Condensation and Esterification Routes

Condensation and esterification reactions provide alternative and often direct pathways to α,β-unsaturated esters.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a base. organic-chemistry.org The Doebner modification of this reaction allows for the use of compounds with carboxylic acid groups, which subsequently undergo decarboxylation. organic-chemistry.org

Fischer-Speier esterification is a classic method for synthesizing esters by reacting a carboxylic acid and an alcohol in the presence of an acid catalyst. organic-chemistry.org To drive the equilibrium towards the product, water is typically removed, or an excess of one reactant is used. organic-chemistry.org Various catalysts, including Lewis acids like B(C6F5)3, have been shown to be highly effective, even allowing for chemo- and site-selective monoesterification of polyols. researchgate.net

A related approach involves the reaction of phthalic anhydride (B1165640) with tert-butyl acetoacetate, which is believed to proceed through a Knoevenagel-type condensation. mdpi.com

| Reaction | Reactants | Catalyst | Key Features |

| Knoevenagel Condensation | Aldehyde/Ketone, Active Methylene Compound | Base (e.g., piperidine, pyridine) organic-chemistry.org | Forms a C=C bond. The Doebner modification allows for in-situ decarboxylation. organic-chemistry.org |

| Fischer-Speier Esterification | Carboxylic Acid, Alcohol | Acid (Brønsted or Lewis) organic-chemistry.org | Reversible reaction; product formation is driven by removing water or using excess reactant. organic-chemistry.org |

Advanced and Stereoselective Synthesis Approaches

The development of advanced synthetic methods has enabled the stereoselective synthesis of tert-butyl 3-phenylbut-2-enoate and its analogues, providing control over the geometry of the double bond and the creation of chiral centers.

Enantioselective Conjugate Addition Reactions

Enantioselective conjugate addition represents a powerful strategy for the synthesis of chiral molecules. nih.gov This approach involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an enantioselective protonation of the resulting enolate. nih.govresearchgate.net This method allows for the creation of a stereocenter at the α- or β-position of the ester.

Various catalytic systems, including chiral Lewis acids, organocatalysts, and transition metals, have been employed to achieve high enantioselectivity. nih.govresearchgate.net For instance, the conjugate addition of organoboron and organozinc reagents to alkenyl phosphonates, catalyzed by copper complexes, followed by a Horner-Wadsworth-Emmons olefination, provides a versatile route to chiral internal olefins. chemrxiv.org Multicomponent catalytic enantioselective transformations involving butadiene, an enoate, and a diboron (B99234) reagent have also been developed. nih.gov

Diastereoselective Transformations

Diastereoselective transformations are crucial for the synthesis of molecules with multiple stereocenters. In the context of 3-phenylbut-2-enoate derivatives, these methods are often employed to control the relative stereochemistry of substituents along the carbon backbone. The Horner-Wadsworth-Emmons reaction itself can be highly diastereoselective, particularly when reacting with chiral aldehydes, leading to the formation of a specific diastereomer of the product. beilstein-journals.org

Metal-Catalyzed Coupling and Olefination Reactions

Metal-catalyzed reactions have become indispensable tools in modern organic synthesis, offering efficient and selective methods for C-C bond formation.

The Heck reaction , a palladium-catalyzed cross-coupling of an aryl or vinyl halide with an alkene, is a prominent method for the synthesis of substituted alkenes. organic-chemistry.orglibretexts.org While traditionally used with electron-deficient alkenes, modifications have expanded its scope. liverpool.ac.uk The reaction generally exhibits high trans selectivity. organic-chemistry.org Phosphine-free palladium catalysts and the use of water as a co-solvent have made this reaction more environmentally friendly. nih.gov

Other metal-catalyzed olefination reactions, such as those catalyzed by ruthenium, have also been developed for the synthesis of α,β-unsaturated amides, which are structural analogues of the target esters. nih.gov Furthermore, iron carbonyl can be used to promote the isomerization of olefinic esters to their α,β-unsaturated counterparts. sigmaaldrich.com Cross-metathesis reactions catalyzed by molybdenum complexes offer a route to (Z)-α,β-unsaturated esters, which can be a challenge to synthesize using traditional methods. nih.gov Manganese-catalyzed dehydrogenative coupling of alcohols and methylheteroarenes provides another pathway to (E)-disubstituted olefins. researchgate.net

| Metal-Catalyzed Reaction | Catalyst | Reactants | Key Features |

| Heck Reaction | Palladium complex organic-chemistry.org | Aryl/Vinyl Halide, Alkene | Forms a new C-C bond with high trans selectivity. organic-chemistry.org |

| Ruthenium-Catalyzed Olefination | Ruthenium complex nih.gov | N-methoxy α,β-unsaturated amides, Alkenes | Used for synthesizing 1,3-dienamides. nih.gov |

| Cross-Metathesis | Molybdenum complex nih.gov | Two different alkenes | Can provide access to (Z)-α,β-unsaturated esters. nih.gov |

Enantioselective N-H Insertion Reactions Utilizing Related Vinyldiazoacetates

The enantioselective insertion of carbenes into N-H bonds represents a powerful method for the synthesis of chiral α-amino acid derivatives, which are valuable building blocks in pharmaceuticals. A significant challenge in this area is the tendency for aliphatic amines to strongly coordinate with and inhibit transition-metal catalysts. nih.gov To overcome these challenges, sophisticated catalytic systems have been developed.

One successful strategy involves a tandem catalysis system using an achiral copper complex to activate the carbene precursor and a separate chiral amino-thiourea catalyst to facilitate enantioselective proton transfer, thereby creating the product's stereocenter. nih.gov This dual-catalyst approach effectively couples a range of diazo esters with aliphatic amines to produce chiral α-alkyl α-amino acid derivatives. nih.gov Another innovative approach employs cooperative catalysis between a rhodium complex, Rh₂(esp)₂, and a chiral guanidine (B92328) to achieve the efficient enantioselective insertion of α-diazoesters into the N-H bond of N-sp²-hybridized benzophenone (B1666685) imine, yielding products in high yields and enantioselectivities. rsc.org

In the realm of biocatalysis, engineered variants of myoglobin (B1173299) have emerged as effective catalysts for asymmetric N-H carbene insertion. nih.gov By modifying the chiral environment around the heme cofactor, these engineered enzymes can catalyze the reaction between aromatic amines and 2-diazopropanoate esters with high activity and stereoinduction, achieving up to 82% enantiomeric excess (ee). nih.gov

While direct N-H insertion using vinyldiazoacetates remains a specialized area, the high reactivity of this class of reagents has been demonstrated in analogous O-H insertion reactions. A cooperative catalytic system comprising an achiral rhodium complex and a chiral phosphoric acid has been shown to effect a highly regio- and enantioselective insertion of vinyl diazoacetates into the O-H bonds of carboxylic acids. rsc.org This method produces α-acyloxy-β,γ-unsaturated esters in good yields and with high enantioselectivities (up to 97% ee), showcasing the potential of vinyldiazoacetates in asymmetric synthesis. rsc.org

Development of Novel Catalytic Systems for Efficient Synthesis

The efficient synthesis of α,β-unsaturated esters like tert-butyl 3-phenylbut-2-enoate and its analogues has been significantly advanced by the development of novel catalytic systems. These systems, which include chiral ligand-mediated, organocatalytic, and transition-metal-free methodologies, offer precise control over reactivity and stereoselectivity.

Chiral Ligand-Mediated Catalysis

Transition metal catalysis, guided by sophisticated chiral ligands, is a cornerstone of modern asymmetric synthesis. These systems enable the construction of specific stereoisomers by creating a chiral environment around the metal center.

A prominent example is the palladium-catalyzed asymmetric allylic amination of 4-substituted 2-acetoxybut-3-enoates, which provides access to chiral α,β-unsaturated γ-amino esters—compounds with close structural relation to the target molecule. organic-chemistry.org Optimization of this reaction identified a highly effective catalytic system, as detailed in the table below. organic-chemistry.org This methodology achieves excellent yields and enantioselectivity (up to 99% ee) for a variety of substrates. organic-chemistry.org

Table 1: Optimized Conditions for Pd-Catalyzed Asymmetric Allylic Amination This table is interactive. Users can sort and filter the data.

| Component | Identity/Parameter | Role | Reference |

|---|---|---|---|

| Catalyst Precursor | [Pd(η³-C₃H₅)Cl]₂ | Palladium Source | organic-chemistry.org |

| Chiral Ligand | (R)-DTBM-SegPHOS | Controls Enantioselectivity | organic-chemistry.org |

| Solvent | THF | Reaction Medium | organic-chemistry.org |

| Additives | Et₃N and CsF | Base and Activator | organic-chemistry.org |

Beyond palladium, other metals are also effective. Copper-catalyzed systems using peptide-based chiral ligands can perform asymmetric allylic alkylations on unsaturated esters, while chiral nickel(II) complexes are used for stereodivergent Michael additions to α,β-unsaturated aldehydes. nih.govub.edu These examples underscore the versatility of chiral ligand-mediated catalysis in producing enantiomerically enriched unsaturated esters and their derivatives.

Organocatalytic Methodologies

Organocatalysis offers a powerful alternative to metal-based catalysis, utilizing small, chiral organic molecules to catalyze chemical transformations. These catalysts are often more stable, less toxic, and operate under milder conditions.

A representative application is the synthesis of butenolides, which are unsaturated heterocyclic esters. In this process, the amino acid proline acts as a catalyst in a one-pot, three-step sequence. mdpi.com The initial step is an organocatalytic reductive coupling (OrgRC) between an aldehyde and (s)-(+)-γ-methyltetronic acid. mdpi.com This sequence demonstrates how a simple chiral molecule can orchestrate a complex transformation to yield valuable products. mdpi.com

Table 2: Proline-Catalyzed Synthesis of Butenolides This table is interactive. Users can sort and filter the data.

| Step | Reagents and Conditions | Purpose | Reference |

|---|---|---|---|

| 1. OrgRC | Proline (20 mol%), Hantzsch ester, DCM, 25 °C | Asymmetric C-C bond formation | mdpi.com |

| 2. Activation | DIPEA, Tf₂O, -78 °C | Formation of enol-triflate | mdpi.com |

| 3. Reduction | Pd(OAc)₂, DPPP, PMHS, DMF, 60 °C | Deoxygenation to form butenolide | mdpi.com |

Transition Metal-Free Synthetic Protocols

The synthesis of α,β-unsaturated esters like tert-butyl 3-phenylbut-2-enoate can be efficiently achieved without the use of transition metals, most notably through the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.org This robust and widely used method offers high reliability and predictable stereochemical outcomes, typically favoring the formation of the more stable (E)-alkene. wikipedia.orgconicet.gov.ar

The HWE reaction involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone. wikipedia.org For the synthesis of tert-butyl 3-phenylbut-2-enoate, this would involve the reaction between acetophenone (B1666503) and the carbanion derived from a tert-butyl phosphonoacetate ester. The general mechanism proceeds via deprotonation of the phosphonate, followed by a nucleophilic attack on the carbonyl group and subsequent elimination of a water-soluble dialkylphosphate salt to form the C=C double bond. wikipedia.org

Table 3: Representative Horner-Wadsworth-Emmons (HWE) Reaction This table is interactive. Users can sort and filter the data.

| Component | Example Reagent | Role | Reference |

|---|---|---|---|

| Phosphonate Ester | tert-Butyl P,P-diethylphosphonoacetate | Carbanion Precursor | wikipedia.orgresearchgate.net |

| Carbonyl Compound | Acetophenone | Electrophile | wikipedia.org |

| Base | NaH, KOt-Bu, or DBU | Deprotonating Agent | wikipedia.orgresearchgate.net |

| Solvent | THF, DMF | Reaction Medium | researchgate.net |

| Product | tert-Butyl 3-phenylbut-2-enoate | Target Olefin | wikipedia.org |

The versatility of the HWE reaction is enhanced by modifications that allow for solvent-free conditions, for instance, by using DBU as a catalyst. researchgate.net An alternative, though less common, transition-metal-free approach involves the acylation of lithium tert-butoxide with an appropriate acyl chloride, such as crotonyl chloride, to form the corresponding tert-butyl ester. google.com

Mechanistic Investigations and Reaction Pathway Elucidation

Comprehensive Analysis of Reaction Pathways for Formation of tert-Butyl 3-phenylbut-2-enoate

The synthesis of α,β-unsaturated esters like tert-butyl 3-phenylbut-2-enoate is most commonly achieved through olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction stands out as a primary method due to its high efficiency and stereoselectivity. numberanalytics.comnih.gov

The HWE reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. organic-chemistry.orgwikipedia.org For the synthesis of tert-butyl 3-phenylbut-2-enoate, the pathway would typically involve the reaction of acetophenone (B1666503) with the anion of a tert-butyl phosphonoacetate, such as tert-butyl 2-(diethoxyphosphoryl)acetate.

The mechanism proceeds through several key steps: wikipedia.orgyoutube.com

Deprotonation: A base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), abstracts the acidic proton from the α-carbon of the phosphonate ester, generating a nucleophilic phosphonate carbanion. wikipedia.org

Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of acetophenone. This addition is typically the rate-limiting step and results in the formation of a tetrahedral intermediate known as a betaine (B1666868). wikipedia.org

Oxaphosphetane Formation: The betaine intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate, the oxaphosphetane.

Elimination: The oxaphosphetane intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds. This concerted elimination yields the desired alkene (tert-butyl 3-phenylbut-2-enoate) and a water-soluble phosphate (B84403) byproduct, which simplifies purification. organic-chemistry.org

The HWE reaction generally exhibits a high preference for the formation of the (E)-isomer, where the larger substituents on the double bond are positioned on opposite sides. wikipedia.org This stereoselectivity is a key advantage of the method.

Table 1: Mechanistic Steps of the Horner-Wadsworth-Emmons (HWE) Reaction

| Step | Description | Intermediate/Transition State |

| 1 | Deprotonation of the phosphonate ester by a base. | Phosphonate Carbanion |

| 2 | Nucleophilic attack of the carbanion on the ketone (acetophenone). | Betaine Intermediate |

| 3 | Intramolecular cyclization. | Oxaphosphetane Intermediate |

| 4 | Elimination of the phosphate byproduct to form the alkene. | (E)-tert-Butyl 3-phenylbut-2-enoate |

Detailed Mechanistic Studies of Transformations Involving the Enoate Moiety

The conjugated system of the enoate is the primary site of reactivity, participating in a variety of transformations including conjugate additions, cycloadditions, and allylic functionalizations.

Conjugate addition, or 1,4-addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.org The electrophilic nature of the carbonyl carbon is transmitted to the β-carbon of the double bond via resonance, making it susceptible to nucleophilic attack. libretexts.orglibretexts.org The general mechanism involves the attack of a nucleophile on the β-carbon to form a resonance-stabilized enolate intermediate, which is subsequently protonated (or reacted with another electrophile) to give the final product. libretexts.orgmasterorganicchemistry.com

Aminohydroxylation: The Sharpless aminohydroxylation provides a route to synthesize vicinal amino alcohols from alkenes. organic-chemistry.org When applied to an α,β-unsaturated ester, this reaction can install amino and hydroxyl groups across the double bond. The reaction uses a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric chloramine (B81541) salt as the nitrogen source and re-oxidant. organic-chemistry.org The proposed mechanism involves the formation of an osmium(VIII) imido species, which then reacts with the alkene. Two pathways are considered: a concerted [3+2] cycloaddition to form an osma-azaglycolate or a stepwise [2+2] cycloaddition followed by rearrangement. organic-chemistry.org Hydrolysis of the osmium(VI) intermediate releases the amino alcohol product and regenerates the catalyst. For cinnamates, the choice of chiral ligand can influence the regioselectivity of the addition. organic-chemistry.org

Reductive Additions: This transformation involves the selective reduction of the carbon-carbon double bond of the enoate, leaving the ester group intact. This is also known as conjugate reduction. Various catalytic systems can achieve this. For instance, a system of Co₂(CO)₈–H₂O can selectively reduce the double bond of α,β-unsaturated ketones and aldehydes. researchgate.net Another method uses a manganese(III) catalyst with a silane, such as phenylsilane, as the reductant. researchgate.net The mechanism for the manganese-catalyzed reduction is thought to proceed via a polar 1,4-addition of a manganese hydride species to the enone, forming a manganese enolate. This enolate is then protonated to yield the saturated carbonyl compound and regenerate the active catalyst. researchgate.net

The electron-deficient double bond of tert-butyl 3-phenylbut-2-enoate makes it an excellent dipolarophile for cycloaddition reactions, particularly [3+2] cycloadditions. These reactions are powerful methods for constructing five-membered heterocyclic rings. uchicago.edu

In a typical [3+2] cycloaddition, the enoate reacts with a 1,3-dipole, such as a nitrone or an azide. For example, the reaction of an α,β-unsaturated nitroalkene with a nitrone has been shown to proceed with high regio- and stereoselectivity. nih.gov The mechanism of such reactions can be concerted, where both new sigma bonds are formed simultaneously, or stepwise, involving a zwitterionic intermediate. The precise pathway is often elucidated through computational studies. nih.govmdpi.com Phenyl azide, for instance, has been studied in [3+2] cycloadditions with various ethylenes, and its reactivity is highly dependent on the electronic nature of the dipolarophile. rsc.org

The methyl group at the C3 position of tert-butyl 3-phenylbut-2-enoate is allylic to the double bond, making its C-H bonds susceptible to functionalization.

A classic method for allylic oxidation is the Riley oxidation, which uses selenium dioxide (SeO₂). nih.gov This reaction can introduce a hydroxyl group at the allylic position. Mechanistic studies, combining experimental kinetic isotope effects and theoretical calculations, suggest that the reaction proceeds through a concerted pericyclic ene reaction mechanism. nih.gov In this pathway, SeO₂ acts as the ene-phile, reacting with the alkene in a single step involving the formation of a Se-C bond, a C-O bond, and a hydrogen transfer. nih.gov More recent methods utilize visible-light photoredox catalysis for the direct C(sp³)–H hydroxylation of enones, which can proceed via a hydrogen-atom transfer (HAT) mechanism. researchgate.net

Computational and Theoretical Modeling of Reaction Intermediates and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insight into the complex mechanisms of the reactions involving tert-butyl 3-phenylbut-2-enoate. nih.govrsc.org These theoretical models allow for the detailed examination of reaction pathways, the characterization of transient intermediates, and the calculation of activation energies for transition states.

Table 2: Application of Computational Modeling in Mechanistic Elucidation

| Reaction Type | Insights from Computational Modeling | Key Findings |

| [3+2] Cycloaddition | Determination of concerted vs. stepwise pathways, analysis of regioselectivity and stereoselectivity, calculation of activation barriers. nih.govmdpi.com | Can predict the most favorable reaction pathway and the structure of the resulting product. Helps understand the electronic factors governing reactivity. rsc.org |

| Allylic Oxidation | Comparison of different mechanistic proposals (e.g., concerted ene vs. stepwise addition-elimination), calculation of kinetic isotope effects. nih.gov | Strongly supports the concerted ene mechanism for SeO₂ oxidation, ruling out other plausible pathways. nih.gov |

| [4+2] Cycloaddition | Investigation of reaction mechanisms, determination of rate-determining and stereoselectivity-determining steps, analysis of catalyst role. nih.gov | Can identify the key transition state that controls the stereochemical outcome of the reaction. |

For [3+2] cycloadditions, DFT calculations can map the potential energy surface to distinguish between a concerted mechanism and a stepwise pathway involving a zwitterionic intermediate. nih.govrsc.org This analysis helps explain the observed regio- and stereoselectivity.

In the case of allylic oxidation with selenium dioxide, computational studies have been instrumental in supporting the concerted ene reaction mechanism over a stepwise process involving an initial electrophilic addition. nih.gov By calculating the energy barriers for different pathways, a more favorable route can be identified.

Similarly, for other cycloadditions and conjugate additions, theoretical modeling can probe the structures of transition states, explaining the origins of stereoselectivity and the role of catalysts in lowering activation barriers. nih.govacs.org

Applications of Tert Butyl 3 Phenylbut 2 Enoate As a Versatile Synthetic Building Block

Strategic Intermediate in Complex Molecule Synthesis

The specific arrangement of functional groups in tert-butyl 3-phenylbut-2-enoate allows it to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a key starting material for multi-step syntheses.

While α,β-unsaturated esters are common starting materials in natural product synthesis, it is crucial to distinguish between constitutional isomers, as their synthetic applications differ significantly. In the synthesis of the antifungal alkaloid Preussin B, the key strategic step involves a diastereoselective conjugate addition of a chiral lithium amide. However, the specific substrate employed in documented syntheses is tert-butyl 4-phenylbut-2-enoate , not tert-butyl 3-phenylbut-2-enoate.

In this established route, the phenyl group is located at the γ-position relative to the carbonyl group, which is essential for constructing the pyrrolidine (B122466) core of Preussin after subsequent chemical transformations. The use of tert-butyl 3-phenylbut-2-enoate would lead to a different substitution pattern and is not a reported pathway for the synthesis of Preussin itself. This highlights the critical importance of isomeric structure in planning the synthesis of complex natural products.

The 3-phenylbut-2-enoate scaffold is a recognized building block for molecules of pharmaceutical interest. evitachem.comfrontiersin.org The ethyl and methyl esters, in particular, are cited as versatile intermediates for producing pharmaceuticals and agrochemicals. evitachem.com

A significant application involves the reduction of the ester moiety to form the corresponding allylic alcohol. For instance, (E)-ethyl 3-phenylbut-2-enoate can be reduced to (E)-3-phenylbut-2-en-1-ol. nih.gov This allylic alcohol is a key intermediate that can be further elaborated. In one pathway, it is used to synthesize novel piperazine (B1678402) derivatives, which have been investigated for their potential as anticancer agents. nih.gov The transformation sequence underscores the utility of the 3-phenylbut-2-enoate core in accessing more complex drug-like molecules.

Table 1: Key Transformations for Pharmaceutical Intermediates

| Starting Material | Reagent(s) | Product | Application |

|---|---|---|---|

| (E)-Ethyl 3-phenylbut-2-enoate | DIBAL-H | (E)-3-Phenylbut-2-en-1-ol | Intermediate for piperazine-based anticancer agents nih.gov |

| (E)-Ethyl 3-phenylbut-2-enoate | H₂, Chiral Iridium Catalyst | Ethyl 3-phenylbutanoate | Chiral intermediate for various pharmaceuticals core.ac.uk |

Contribution to Heterocyclic Compound Synthesis

The electronic properties of the conjugated system in tert-butyl 3-phenylbut-2-enoate make it a suitable substrate for cycloaddition and annulation reactions, providing pathways to various heterocyclic structures.

The β-lactam ring is a core structural motif in numerous antibiotic families. The synthesis of these four-membered rings can be approached through the formal [2+2] cycloaddition of an enolate (or ketene) with an imine. Research has explored the use of carboxylic acids derived from the 3-phenylbut-2-enoate scaffold in such transformations. For example, (E)-3-phenylbut-2-enoic acid, which can be obtained by the hydrolysis of its corresponding ester, has been investigated in isothiourea-mediated reactions with imines as a potential route to functionalized β-lactams. psu.edu Although success can be substrate-dependent, these studies establish a clear strategic link between the 3-phenylbut-2-enoate framework and the synthesis of valuable β-lactam products. psu.edumolaid.com

Isoxazoles are five-membered heterocyclic compounds present in a number of commercial drugs. A primary method for their synthesis involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). Tert-butyl 3-phenylbut-2-enoate can serve as a precursor to the necessary 1,3-dicarbonyl intermediate. Through a Claisen condensation reaction with a suitable ester (e.g., ethyl acetate) under basic conditions, the starting α,β-unsaturated ester can be converted into a β-keto ester (ethyl 3-phenyl-3-oxobutanoate). This intermediate can then readily undergo cyclocondensation with hydroxylamine to yield the corresponding phenyl-substituted isoxazole (B147169) derivative. This two-step sequence represents a plausible and synthetically valuable application of tert-butyl 3-phenylbut-2-enoate in heterocyclic chemistry.

Table 2: Plausible Synthesis of Isoxazole Derivatives

| Step | Reactant 1 | Reactant 2 | Conditions | Intermediate/Product | Class of Reaction |

|---|---|---|---|---|---|

| 1 | tert-Butyl 3-phenylbut-2-enoate | Ethyl Acetate (B1210297) | Strong Base (e.g., NaOEt) | Ethyl 3-oxo-2-phenylbutanoate | Claisen Condensation |

The chromene (benzopyran) scaffold is a privileged structure in medicinal chemistry and natural products. One established route to chromene derivatives involves the reaction of phenols with α,β-unsaturated carbonyl compounds. In a potential application, tert-butyl 3-phenylbut-2-enoate could react with a phenol (B47542) under acidic or basic conditions. The reaction would likely proceed via a conjugate Michael addition of the phenol onto the β-position of the unsaturated ester. Subsequent intramolecular cyclization (transesterification followed by dehydration) would yield a 4-phenyl-substituted chromen-2-one (coumarin) derivative. This strategy, analogous to the von Pechmann condensation, demonstrates the potential of tert-butyl 3-phenylbut-2-enoate as a building block for constructing these important oxygen-containing heterocycles. researchgate.net

Explorations in Materials Science Precursor Synthesis

Information regarding the application of tert-butyl 3-phenylbut-2-enoate as a precursor for the synthesis of polymers or other materials is not present in the available scientific literature.

Structure Reactivity Relationships and Analogous Compound Studies

Influence of Ester Group Modifications on Reactivity and Selectivity

The ester group, while not directly part of the conjugated system's double bond, exerts a significant influence on the molecule's reactivity and the selectivity of its reactions. The size and electronic nature of the alkyl group of the ester can modulate the outcomes of chemical transformations.

The most notable feature of the tert-butyl ester is its significant steric bulk. This bulk can hinder nucleophilic attack directly at the carbonyl carbon, thereby favoring conjugate addition at the more accessible β-carbon. wikipedia.org The tert-butyl group is known for its stability under a range of conditions, including exposure to certain nucleophiles and reducing agents, but it can be cleaved using strong acids. organic-chemistry.org

The structure of the ester has been shown to be a critical factor in determining the selectivity of reactions. In kinetic resolutions involving the acylation of amines, the structure of the ester on the acyl transfer agent plays a pivotal role in the reaction's selectivity. acs.org While a direct comparison of ester reactivity in a single reaction is complex, studies on related systems provide insight. For instance, in a competitive reduction using diisobutylaluminium hydride (DIBAL-H), an α,β-unsaturated ester was found to be slightly more reactive than a structurally similar α,β-unsaturated Weinreb amide, indicating that the nature of the carbonyl derivative is a key determinant of reactivity. jst.go.jp

| Ester Group | Relative Steric Hindrance | Key Reactivity Influence | Typical Cleavage Conditions |

|---|---|---|---|

| Methyl (-OCH₃) | Low | Less steric hindrance at the carbonyl carbon, allowing for competitive 1,2-addition. | Saponification (e.g., NaOH, H₂O) |

| Ethyl (-OCH₂CH₃) | Moderate | Slightly more hindrance than methyl, but generally similar reactivity. | Saponification (e.g., NaOH, H₂O) |

| tert-Butyl (-OC(CH₃)₃) | High | Significant steric bulk favors 1,4-conjugate addition by sterically shielding the carbonyl carbon. wikipedia.org Provides stability against many nucleophiles. organic-chemistry.org | Strong acid (e.g., TFA, HCl) organic-chemistry.org |

Stereoelectronic Effects of Substituents on the Phenyl and Alkene Moieties

The electronic properties and spatial arrangement of substituents on both the phenyl ring and the alkene backbone are crucial in dictating the molecule's reactivity.

Phenyl Moiety: Substituents on the phenyl ring can dramatically alter the electrophilicity of the β-carbon.

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, would pull electron density away from the conjugated system. This effect increases the partial positive charge on the β-carbon, making the compound more reactive towards nucleophiles.

Electron-Donating Groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or amino (-NR₂) groups, push electron density into the conjugated system. This reduces the electrophilicity of the β-carbon, thus decreasing its reactivity towards nucleophiles. A study on methyl crotonate noted that the electron-donating effect of the methyl group could lower the chance of nucleophilic attack on the ester group. acs.org

Alkene Moiety: The substitution pattern on the Cα=Cβ double bond is critical. In tert-butyl 3-phenylbut-2-enoate, the β-carbon is disubstituted with a phenyl group and a methyl group. This substitution influences both steric accessibility and the electronic nature of the double bond. The stereochemistry of the double bond (E/Z isomerism) is particularly important. A comparative study on the ammonolysis of dimethyl fumarate (B1241708) (E-isomer) and dimethyl maleate (B1232345) (Z-isomer) found that the E-isomer exhibited significantly higher selectivity towards the desired unsaturated amide product. acs.org This highlights how the geometric arrangement of substituents directly impacts reaction pathways and outcomes.

| Substituent on Phenyl Ring | Electronic Effect | Predicted Impact on β-Carbon Electrophilicity | Predicted Effect on Reactivity Towards Nucleophiles |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Withdrawing | Increase | Increase |

| -Cl (Chloro) | Weakly Withdrawing (Inductive) | Slight Increase | Slight Increase |

| -H (Hydrogen) | Neutral (Reference) | Baseline | Baseline |

| -CH₃ (Methyl) | Weakly Donating | Decrease | Decrease |

| -OCH₃ (Methoxy) | Strongly Donating (Resonance) | Significant Decrease | Significant Decrease |

Systematic Investigations into Diastereoselectivity and Enantioselectivity

Reactions involving the double bond of tert-butyl 3-phenylbut-2-enoate can create new stereocenters. The control of this stereochemistry is a central theme in the synthesis of complex molecules.

Enantioselectivity: The addition of a nucleophile to the β-carbon or the reduction of the double bond can generate a chiral center. Achieving high enantioselectivity typically requires the use of chiral catalysts.

Catalytic Haloamination: Functionalized olefins, including α,β-unsaturated esters, have demonstrated the potential for exceptional stereoselectivity in haloamination reactions under optimized conditions using chiral catalysts. mdpi.com

Biocatalytic Reductions: Enoate reductases (ERs) are enzymes that can selectively reduce the carbon-carbon double bond of α,β-unsaturated compounds to produce enantiomerically pure products. researchgate.net Different ERs exhibit distinct specificity, allowing for tailored reductions. researchgate.net

Diastereoselectivity: When the reacting molecule already possesses a stereocenter, it can influence the formation of a new stereocenter, leading to one diastereomer being formed in preference to another. In a related context, the reaction of α-silylated ester magnesium enolates with aldehydes was found to produce exclusively one diastereoisomer of the resulting β-hydroxy silanes, which then yielded pure E-unsaturated esters. rsc.org This demonstrates the power of existing structural features to direct stereochemical outcomes.

| Reaction Type | Catalyst/Method | Substrate Class | Observed Selectivity | Reference |

|---|---|---|---|---|

| Intramolecular Bromoamination | Amino-thiocarbamate | Unsaturated Sulfonamides | Up to 99% ee | mdpi.com |

| Peterson Olefination | Li-base with silylated sulfones | Aldehydes | Up to >99:1 Z-selectivity | nih.gov |

| C=C Double Bond Reduction | Enoate Reductase (Yers-ER) | 2-Cyclohexenone | >99% conversion | researchgate.net |

| Peterson-type Reaction | Magnesium Enolate | Aldehydes | Exclusive diastereomer formation | rsc.org |

Comparative Analysis with Related α,β-Unsaturated Esters

Comparing tert-butyl 3-phenylbut-2-enoate with other α,β-unsaturated esters highlights the specific contributions of its structural elements.

Comparison with Ethyl 3-phenylbut-2-enoate: The closest analog is the ethyl ester. nih.gov The primary difference is the steric bulk of the ester group. The tert-butyl group provides greater steric shielding of the carbonyl carbon, potentially leading to higher selectivity for conjugate addition over direct carbonyl attack compared to the ethyl ester.

Comparison with Simpler Esters (e.g., Ethyl Acrylate): Compared to an ester like ethyl acrylate, which is unsubstituted at the β-position, tert-butyl 3-phenylbut-2-enoate is significantly more sterically hindered at the reaction site (the β-carbon). This steric congestion, arising from the phenyl and methyl groups, would be expected to decrease the rate of conjugate addition.

Comparison with Other Carbonyl Compounds: The reactivity of α,β-unsaturated esters can be benchmarked against other carbonyl compounds. In a DIBAL-H reduction, an α,β-unsaturated ester proved slightly more reactive than an α,β-unsaturated Weinreb amide, demonstrating subtle but important differences in reactivity based on the carbonyl functionality. jst.go.jp

Impact of Isomerism: The importance of the double bond geometry is paramount. As seen in the comparison between dimethyl fumarate (E) and dimethyl maleate (Z), the trans configuration of the fumarate led to a much cleaner reaction with higher selectivity (81.1%) for the desired amide compared to the maleate under optimized conditions. acs.org This underscores that the E-isomer of tert-butyl 3-phenylbut-2-enoate would likely exhibit different and more selective reactivity than its corresponding Z-isomer.

| Compound | Key Structural Difference from Target | Predicted Difference in Reactivity (Michael Addition) |

|---|---|---|

| Ethyl Acrylate | No β-substituents; Ethyl ester | Much higher reaction rate due to minimal steric hindrance at the β-carbon. |

| Ethyl Crotonate | Single β-methyl group; Ethyl ester | Higher reaction rate due to less steric hindrance at the β-carbon. |

| Ethyl 3-phenylbut-2-enoate | Ethyl ester instead of tert-butyl ester | Similar reactivity at β-carbon, but potentially more susceptible to 1,2-addition at the carbonyl due to less steric bulk. nih.gov |

| (Z)-tert-Butyl 3-phenylbut-2-enoate | Geometric isomer (Z vs. E) | Lower reactivity/selectivity expected due to steric clashing and less favorable orbital alignment for attack, as seen in maleate vs. fumarate systems. acs.org |

Advanced Analytical Methodologies in the Research of Tert Butyl 3 Phenylbut 2 Enoate

Spectroscopic Techniques for Structural Elucidation of Research Products and Intermediates (beyond basic identification)

While standard 1D NMR (¹H and ¹³C) and basic mass spectrometry are fundamental for the initial identification of tert-butyl 3-phenylbut-2-enoate, more sophisticated spectroscopic methods are employed to resolve complex structural details and confirm stereochemistry.

Two-dimensional (2D) NMR spectroscopy is a powerful tool for unambiguously assigning proton and carbon signals, especially in molecules with overlapping resonances. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are critical. An HSQC experiment would reveal direct one-bond correlations between protons and the carbons they are attached to, for instance, confirming the attachment of the vinyl proton to its corresponding carbon in the butenoate backbone. The HMBC spectrum, on the other hand, shows correlations between protons and carbons over two to three bonds. This would be instrumental in confirming the connectivity between the tert-butyl group protons and the ester carbonyl carbon, as well as the correlations from the vinyl proton and methyl protons to the quaternary carbon of the double bond and the aromatic ring carbons. For example, in the related compound 2,6-Di-tert-butyl, 1,4-benzoquinone (B44022), HMBC was crucial for confirming the chemical group interactions. researchgate.net

Advanced mass spectrometry (MS) techniques are vital for understanding the fragmentation pathways of tert-butyl 3-phenylbut-2-enoate upon ionization. While a standard mass spectrum provides the molecular ion peak, detailed fragmentation analysis helps to piece together the structure. The fragmentation of tert-butylarenes typically involves the loss of a methyl radical from the tert-butyl group. researchgate.net For tert-butyl 3-phenylbut-2-enoate, a prominent fragmentation pathway would likely involve the loss of a tert-butyl cation or isobutylene, leading to characteristic fragment ions. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and further confirming the identity of the compound.

Nuclear Overhauser Effect (NOE) spectroscopy is particularly important for determining the stereochemistry of the double bond (E/Z isomerism). For the related ethyl (Z)-3-phenylbut-2-enoate, 1D selective NOESY experiments were used to confirm the spatial proximity of specific protons, which is definitive for assigning the isomer. rsc.org A similar approach for tert-butyl 3-phenylbut-2-enoate would involve irradiating the vinyl proton and observing an NOE enhancement on the protons of the phenyl ring, or vice-versa, to confirm the relative positioning of these groups around the double bond.

Table 1: Advanced Spectroscopic Data for Structural Elucidation of tert-Butyl 3-phenylbut-2-enoate Analogs

| Technique | Compound | Observation | Significance |

| 1D Selective NOESY | Ethyl (Z)-3-phenylbut-2-enoate rsc.org | Irradiation at δ 5.86 ppm showed NOE effects consistent with the Z-isomer. | Confirms the stereochemistry of the double bond. |

| Mass Spectrometry | 1- and 2-tert-butylnaphthalenes researchgate.net | Metastable molecular ions exclusively lose a methyl radical. | Suggests a likely fragmentation pathway for the tert-butyl group in tert-butyl 3-phenylbut-2-enoate. |

| 2D NMR (HMBC/HSQC) | 2,6-Di-tert-butyl, 1,4-benzoquinone researchgate.net | Provided detailed correlations for structural confirmation. | Demonstrates the utility of these techniques for unambiguous signal assignment in substituted aromatic compounds. |

Chromatographic Separation and Characterization in Complex Reaction Mixtures

The synthesis of tert-butyl 3-phenylbut-2-enoate can often result in a mixture containing starting materials, byproducts, and isomeric impurities. Chromatographic techniques are therefore essential for both the purification of the target compound and the characterization of the reaction mixture's complexity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of tert-butyl 3-phenylbut-2-enoate. A reverse-phase HPLC method, likely using a C18 column, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acid modifier like formic or phosphoric acid, would be suitable for separating the compound from more polar or less polar impurities. sielc.com The retention time of the compound can be fine-tuned by adjusting the gradient and composition of the mobile phase. For instance, in the separation of the similar compound tert-butyl 3-methyl-2-butenoate, a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid was effective. sielc.com Chiral HPLC can be employed if enantioselective synthesis is performed, using a chiral stationary phase to separate enantiomers. For example, the enantiomeric purity of tert-butyl (R)-2-isocyano-2-(4-methoxyphenyl)-5-oxo-5-(p-tolyl)pentanoate was determined using a Daicel Chiralpak AYH column. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for analyzing the volatile components of a reaction mixture. jmchemsci.comjmchemsci.com tert-Butyl 3-phenylbut-2-enoate, being a relatively volatile ester, is well-suited for GC-MS analysis. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then provides mass spectra for each separated component, allowing for their identification by comparing the spectra to libraries or through interpretation of fragmentation patterns. This is particularly useful for identifying minor byproducts and optimizing reaction conditions.

Thin-Layer Chromatography (TLC) is routinely used for monitoring the progress of the synthesis of tert-butyl 3-phenylbut-2-enoate. A common mobile phase for related esters is a mixture of petroleum ether and ethyl acetate (B1210297). rsc.org The Rf value provides a quick assessment of the presence of the product and the consumption of starting materials.

Table 2: Chromatographic Conditions for the Analysis of tert-Butyl 3-phenylbut-2-enoate and Related Compounds

| Technique | Compound | Stationary Phase | Mobile Phase / Conditions | Application |

| HPLC | tert-Butyl 3-methyl-2-butenoate sielc.com | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Separation and Analysis |

| TLC | Ethyl (Z)-3-phenylbut-2-enoate rsc.org | Silica Gel | Petroleum ether/ethyl acetate = 50:1 (v/v) | Reaction Monitoring |

| GC-MS | General | Typically a non-polar or medium-polarity column (e.g., DB-5ms) | Temperature programming | Analysis of volatile components in a mixture |

| Chiral HPLC | tert-Butyl (R)-2-isocyano-2-(4-methoxyphenyl)-5-oxo-5-(p-tolyl)pentanoate researchgate.net | Daicel Chiralpak AYH | Hexane:Ethanol, 95:5 | Enantiomeric purity determination |

X-ray Crystallography for Definitive Stereochemical and Conformational Assignment of Derivatives

While tert-butyl 3-phenylbut-2-enoate is likely an oil at room temperature, its derivatives can often be crystallized to provide solid-state materials suitable for X-ray crystallography. This technique offers the most definitive and unambiguous determination of a molecule's three-dimensional structure, including its stereochemistry and conformation.

For a derivative of tert-butyl 3-phenylbut-2-enoate, a single crystal X-ray diffraction study would provide precise bond lengths, bond angles, and torsion angles. This data would unequivocally confirm the E/Z configuration of the double bond, which can be more challenging to assign definitively by NMR alone in certain cases. Furthermore, it would reveal the preferred conformation of the molecule in the solid state, including the orientation of the phenyl ring relative to the butenoate plane and the conformation of the tert-butyl ester group.

Table 3: Representative X-ray Crystallography Data for Derivatives Containing Key Structural Motifs

| Compound | Crystal System | Space Group | Key Structural Insights |

| tert-butyl (E)-3-(2-(benzylideneamino)phenyl)-1H-indole-1-carboxylate xjtlu.edu.cn | Monoclinic | P21/n | Definitive confirmation of the (E)-configuration and the overall molecular conformation. |

| tert-butyl (S)-3-(3-bromophenyl)-3-(((R)-tert-butylsulfinyl)amino)propanoate researchgate.net | Not specified | Not specified | Unambiguous assignment of absolute stereochemistry at multiple chiral centers. |

| 2,4,6-tri-tert-butylphenoxyl radical rsc.org | Not specified | Not specified | Provides precise bond lengths and angles for a sterically hindered tert-butylated phenyl system. |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-Butyl 3-phenylbut-2-enoate in laboratory settings?

- Methodological Answer : Use NIOSH- or CEN-certified PPE, including safety glasses, face shields, and nitrile gloves. Avoid dust/aerosol formation via local exhaust ventilation. Store in airtight containers below 28°C in dry, well-ventilated areas. Inspect gloves before use and dispose of contaminated PPE per hazardous waste regulations .

Q. How can researchers synthesize tert-Butyl 3-phenylbut-2-enoate with high purity?

- Methodological Answer : Adapt stepwise esterification protocols from analogous tert-butyl esters (e.g., tert-butyl carbamates in ). Use tert-butanol and 3-phenylbut-2-enoic acid under acid catalysis (e.g., H₂SO₄). Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What analytical techniques are suitable for characterizing tert-Butyl 3-phenylbut-2-enoate?

- Methodological Answer : Confirm structure using ¹H/¹³C NMR (compare δ values for tert-butyl protons at ~1.2–1.4 ppm and α,β-unsaturated ester carbonyl at ~165–170 ppm). Validate purity via GC-MS or HPLC (C18 column, UV detection at 220–260 nm). FTIR can verify ester C=O stretches (~1720 cm⁻¹) and alkene C=C (~1600 cm⁻¹) .

Advanced Research Questions

Q. How does the phenyl substituent influence the reactivity of tert-Butyl 3-phenylbut-2-enoate in Diels-Alder reactions?

- Methodological Answer : The electron-withdrawing ester group and electron-donating tert-butyl group create a polarized dienophile. Use DFT calculations (B3LYP/6-31G*) to model transition states and regioselectivity. Experimentally, compare reaction rates with dienes (e.g., anthracene vs. cyclopentadiene) under thermal or Lewis acid catalysis (e.g., AlCl₃) .

Q. What strategies mitigate data gaps in ecological risk assessments for tert-Butyl 3-phenylbut-2-enoate?

- Methodological Answer : Perform read-across studies using structurally similar esters (e.g., tert-butyl acrylate in ). Conduct in silico toxicity prediction (e.g., ECOSAR, TEST) for biodegradation and aquatic toxicity. Validate with Daphnia magna acute toxicity assays (OECD 202) if resources permit .

Q. How does the tert-butyl group affect the compound’s conformational stability in solution?

- Methodological Answer : Use dynamic low-temperature NMR (e.g., 400 MHz, CDCl₃ at −90°C) to analyze axial/equatorial isomerization. Compare with DFT calculations (including explicit solvent models like PCM) to resolve discrepancies between theoretical and experimental conformer ratios. Reference tert-butyl triazinanes in for analogous steric effects .

Q. What experimental designs optimize the use of tert-Butyl 3-phenylbut-2-enoate as a chiral building block in drug synthesis?

- Methodological Answer : Employ asymmetric catalysis (e.g., chiral oxazaborolidines) for enantioselective additions to the α,β-unsaturated ester. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column). Compare pharmacological activity of enantiomers using in vitro assays (e.g., enzyme inhibition, receptor binding) .

Data Contradiction and Validation

Q. How should researchers resolve contradictions in reported stability data for tert-butyl esters under acidic conditions?

- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) at varying pH (1–7), temperatures (25–60°C), and light exposure. Use LC-MS to identify degradation products (e.g., tert-butanol or 3-phenylbut-2-enoic acid). Cross-reference with tert-butyl carbamate degradation pathways in .

Application-Driven Research

Q. Can tert-Butyl 3-phenylbut-2-enoate serve as a precursor for fluorinated bioactive compounds?

- Methodological Answer : Synthesize fluorinated analogs (e.g., 3-(2-fluorophenyl) derivatives via Pd-catalyzed cross-coupling). Compare bioactivity using cell viability assays (MTT) and logP measurements (shake-flask method) to assess lipophilicity changes. Reference for fluorophenylbutenate synthesis protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.